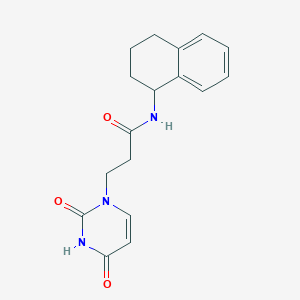
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is a synthetic chemical characterized by its complex structure. It features a dihydropyrimidinone ring fused with a tetrahydronaphthalenyl group via a propanamide linkage. This molecular configuration gives it unique chemical properties and makes it a subject of interest across various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Synthesis: The compound can be synthesized starting from readily available precursors. A common method involves the condensation of a suitable 2,4-dioxo-dihydropyrimidine derivative with a 1,2,3,4-tetrahydronaphthalene derivative under controlled conditions.
Reaction Conditions: The condensation reaction typically requires a base (such as sodium hydride) in an anhydrous organic solvent (like tetrahydrofuran) under an inert atmosphere. The reaction temperature is usually maintained between 60-80°C.
Industrial Production Methods
For industrial production, the process is scaled up with optimizations to improve yield and purity. Common industrial methods include continuous flow chemistry, which allows for better control over reaction parameters and scalability. Quality control is stringent, ensuring that the final product meets the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at various positions, leading to the formation of hydroxyl or ketone derivatives.
Reduction: Reduction reactions, typically involving hydrogenation, can alter the double bonds in the pyrimidinone ring.
Substitution: Substitution reactions can occur, particularly on the naphthalenyl group, where halogenation or nitration can be performed.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution Reagents: Halogens like bromine, in the presence of Lewis acids such as aluminum chloride.
Major Products Formed
Hydroxyl and Ketone Derivatives: From oxidation.
Reduced Double Bonds: From hydrogenation.
Halogenated or Nitrated Compounds: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as an intermediate in organic synthesis for the production of more complex molecules.
Acts as a precursor for various heterocyclic compounds with potential pharmaceutical applications.
Biology
Studied for its potential interactions with biological macromolecules, including DNA and proteins.
Medicine
Investigated for anti-inflammatory and anti-cancer properties.
Industry
Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets in biological systems. It may inhibit particular enzymes or bind to certain receptors, altering cellular pathways. The exact mechanisms depend on its structural interactions with these targets and subsequent changes in biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide: Lacks the naphthalenyl group, making it less complex.
N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide: Lacks the pyrimidinone ring, affecting its chemical behavior.
Uniqueness
The presence of both the dihydropyrimidinone and tetrahydronaphthalenyl groups in 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide offers unique reactivity and potential for diverse applications, distinguishing it from its simpler analogs.
Eigenschaften
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-15(8-10-20-11-9-16(22)19-17(20)23)18-14-7-3-5-12-4-1-2-6-13(12)14/h1-2,4,6,9,11,14H,3,5,7-8,10H2,(H,18,21)(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHMHBHNMMIYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














